molecular formula C10H17NO2 B8629186 N,N-dimethyl-2-(4-oxocyclohexyl)acetamide

N,N-dimethyl-2-(4-oxocyclohexyl)acetamide

Cat. No. B8629186
M. Wt: 183.25 g/mol
InChI Key: ZQWQJKYZTHWHGX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-oxocyclohexyl)acetamide is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-2-(4-oxocyclohexyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-2-(4-oxocyclohexyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-dimethyl-2-(4-oxocyclohexyl)acetamide

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N,N-dimethyl-2-(4-oxocyclohexyl)acetamide

InChI

InChI=1S/C10H17NO2/c1-11(2)10(13)7-8-3-5-9(12)6-4-8/h8H,3-7H2,1-2H3

InChI Key

ZQWQJKYZTHWHGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

p-Toluenesulfonic acid (84 mg) is added to a solution of N,N-dimethyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide (500 mg) in acetone (10 ml) and the mixture is heated under reflux for 3 hours. The solvent is removed under reduced pressure. The residue is dissolved in CH2Cl2 and washed with water. The organic layer is dried (Na2SO4) and filtered, and the solvent is removed under reduced pressure to give N,N-dimethyl-2-(4-oxocyclohexyl)acetamide (400 mg).
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NEt3 (2.0 ml) and TBTU (2.56 g) are added to a solution of 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid (1.45 g; see J. Med. Chem. 1998, 41(5), 760) in DMF (50 ml) and the mixture is stirred for 30 min. 2 M Dimethylamine in THF (7.24 ml) is added. The reaction mixture is stirred for one hour and the solvent is removed under reduced pressure. The residue is dissolved in EtOAc and washed with water and aqueous citric acid (10%, 2×). The organic layer is dried (Na2SO4) and filtered, and the solvent is removed under reduced pressure. The crude product is purified using reverse phase HPLC (Varian C18 Microsorb) eluting with a gradient of 10-100% acetonitrile in water containing 0.2% trifluoroacetic acid to give N,N-dimethyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide (400 mg) and N,N-dimethyl-2-(4-oxocyclohexyl)acetamide (420 mg).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.24 mL
Type
solvent
Reaction Step Two

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